molecular formula C20H18N2O4 B2669709 4-[(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-phenylpyridazin-3-ol CAS No. 1401535-63-4

4-[(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-phenylpyridazin-3-ol

Cat. No. B2669709
CAS RN: 1401535-63-4
M. Wt: 350.374
InChI Key: KHEYPOYXULTRCH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxy group, a dihydro-1,4-benzodioxin ring, a pyridazinone ring, and a phenyl ring . These groups could potentially contribute to the compound’s reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for its antibacterial properties, it might inhibit bacterial growth by interacting with certain proteins or enzymes .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential use in medicine, materials science, or other fields .

properties

IUPAC Name

5-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-24-17-10-13(11-18-19(17)26-8-7-25-18)9-15-12-16(21-22-20(15)23)14-5-3-2-4-6-14/h2-6,10-12H,7-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEYPOYXULTRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)CC3=CC(=NNC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-phenylpyridazin-3(2H)-one

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